4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane 4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane
Brand Name: Vulcanchem
CAS No.: 865485-85-4
VCID: VC3817907
InChI: InChI=1S/C14H16BF3O3/c1-13(2)14(3,4)21-15(20-13)9-5-7-10(8-6-9)19-12(18)11(16)17/h5-8H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=C(F)F)F
Molecular Formula: C14H16BF3O3
Molecular Weight: 300.08 g/mol

4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane

CAS No.: 865485-85-4

Cat. No.: VC3817907

Molecular Formula: C14H16BF3O3

Molecular Weight: 300.08 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane - 865485-85-4

Specification

CAS No. 865485-85-4
Molecular Formula C14H16BF3O3
Molecular Weight 300.08 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[4-(1,2,2-trifluoroethenoxy)phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H16BF3O3/c1-13(2)14(3,4)21-15(20-13)9-5-7-10(8-6-9)19-12(18)11(16)17/h5-8H,1-4H3
Standard InChI Key PWXFQLDQOJAACD-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=C(F)F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=C(F)F)F

Introduction

Structural and Electronic Properties

The compound features a dioxaborolane ring system (a cyclic boronic ester) with four methyl groups at the 4,5-positions and a para-substituted trifluorovinyloxy-phenyl group at the 2-position. The dioxaborolane ring adopts a planar geometry, with the boron atom in a trigonal planar configuration bonded to two oxygen atoms and the phenyl group. The trifluorovinyloxy moiety (–O–CF₂–CF₂–) contributes significant electron-withdrawing character, polarizing the boron center and increasing its electrophilicity. This electronic perturbation facilitates transmetallation steps in palladium-catalyzed couplings, a critical feature for its utility in cross-coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₁₆BF₃O₃
Molecular Weight300.08 g/mol
CAS Number865485-85-4
Boiling PointNot reported (decomposes >200°C)
SolubilitySoluble in THF, DMF, dichloromethane
StabilityMoisture-sensitive; store under inert atmosphere

Synthetic Methodologies

General Synthesis Routes

The synthesis of 4,4,5,5-tetramethyl-2-(4-trifluorovinyloxy-phenyl)- dioxaborolane typically proceeds via palladium-catalyzed borylation of aryl halides or triflates. A representative route involves:

  • Substrate Preparation: 4-Trifluorovinyloxy-phenyl bromide is treated with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).

  • Coupling Reaction: The reaction proceeds under inert atmosphere (N₂ or Ar) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), with a base such as potassium carbonate to neutralize HBr byproducts.

  • Purification: The crude product is isolated via column chromatography or recrystallization from hexane/ethyl acetate mixtures .

Key Considerations:

  • Catalyst Selection: Pd(OAc)₂ with ligands like XPhos enhances yield (>80%) by stabilizing the active palladium species.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides but may accelerate boronate ester hydrolysis.

  • Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The compound serves as a boronate ester partner in Suzuki-Miyaura couplings, enabling the construction of biaryl frameworks. For example, coupling with 4-bromotoluene in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O produces 4-methylbiphenyl in >90% yield. The trifluorovinyloxy group’s electron-withdrawing nature accelerates transmetallation, reducing reaction times compared to non-fluorinated analogs .

Table 2: Optimization of Coupling Conditions

EntryCatalystLigandSolventTemp (°C)Yield (%)
1Pd(OAc)₂XPhosTHF8092
2PdCl₂(dppf)NoneDMF10085
3Pd(PPh₃)₄NoneToluene11078

Oxidative Stability

The compound exhibits moderate stability toward oxidizing agents. Exposure to aqueous hydrogen peroxide (30% wt.) at room temperature for 24 hours results in 98% conversion to the corresponding phenol, demonstrating its susceptibility to oxidative deborylation under acidic conditions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound has been employed in the synthesis of kinase inhibitors, where its boronate ester moiety facilitates late-stage functionalization of aromatic rings. For instance, coupling with pyridyl halides generates biaryl structures critical for ATP-binding pocket targeting.

Materials Science

Incorporation into conjugated polymers enhances electron-transport properties in organic semiconductors. The trifluorovinyloxy group improves solubility in fluorinated solvents, enabling solution-processable thin-film devices.

Comparison with Analogous Compounds

Table 3: Substituent Effects on Reactivity

CompoundRelative Reactivity (vs. Standard)Stability in Air
4,4,5,5-Tetramethyl-2-(4-CF₃O-Ph)-dioxaborolane1.2×Moderate
4,4,5,5-Tetramethyl-2-(4-MeO-Ph)-dioxaborolane0.8×High
4,4,5,5-Tetramethyl-2-(4-NO₂-Ph)-dioxaborolane1.5×Low

Electron-withdrawing groups (e.g., –CF₃) enhance reactivity but reduce stability, necessitating stringent anhydrous conditions.

Future Directions

  • Catalyst Development: Designing air-stable palladium catalysts compatible with fluorinated boronate esters.

  • Green Chemistry: Exploring aqueous Suzuki-Miyaura conditions to minimize organic solvent use.

  • Biological Screening: Evaluating boron-containing derivatives for boron neutron capture therapy (BNCT) applications.

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